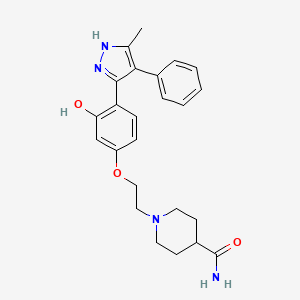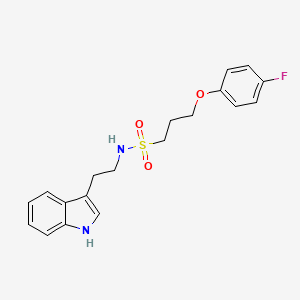
N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide, also known as Compound 21, is a novel small molecule drug candidate that has gained significant attention in the scientific community. It is a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), which is expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion.
Mechanism of Action
N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 acts as an agonist of GPR40, a receptor that is expressed in pancreatic beta cells and plays a crucial role in glucose-stimulated insulin secretion. Activation of GPR40 by N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 leads to the release of insulin from pancreatic beta cells, which helps to regulate blood glucose levels.
Biochemical and Physiological Effects:
N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 has been shown to have several biochemical and physiological effects. It enhances glucose-stimulated insulin secretion in pancreatic beta cells, leading to improved glucose homeostasis. It also improves glucose tolerance and insulin sensitivity in obese and diabetic mice. In addition, N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 has been found to reduce hepatic glucose production, which can contribute to the development of type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 is its high potency and selectivity for GPR40. This makes it an ideal tool for studying the role of GPR40 in glucose homeostasis and insulin secretion. However, one limitation of N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 is its relatively short half-life, which can make it challenging to use in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21. One area of interest is the development of more stable analogs of N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 that have a longer half-life and can be used in vivo. Another area of interest is the investigation of the effects of N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 on other metabolic pathways, such as lipid metabolism and inflammation. Finally, the potential therapeutic applications of N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 in the treatment of type 2 diabetes and other metabolic disorders warrant further investigation.
Conclusion:
In conclusion, N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 is a novel small molecule drug candidate that has gained significant attention in the scientific community. It is a potent and selective agonist of GPR40, which plays a crucial role in glucose-stimulated insulin secretion. N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. Further research is needed to fully understand the biochemical and physiological effects of N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 involves several steps, including the reaction of 4-fluorophenol with 3-chloropropanesulfonyl chloride to form 3-(4-fluorophenoxy)propane-1-sulfonyl chloride. This intermediate is then reacted with 2-(1H-indol-3-yl)ethanamine to form N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21. The synthesis method has been optimized to produce high yields of pure N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21.
Scientific Research Applications
N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to enhance glucose-stimulated insulin secretion in pancreatic beta cells, leading to improved glucose homeostasis in animal models of diabetes. In addition, N-(2-(1H-indol-3-yl)ethyl)-3-(4-fluorophenoxy)propane-1-sulfonamide 21 has been found to improve glucose tolerance and insulin sensitivity in obese and diabetic mice.
properties
IUPAC Name |
3-(4-fluorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3S/c20-16-6-8-17(9-7-16)25-12-3-13-26(23,24)22-11-10-15-14-21-19-5-2-1-4-18(15)19/h1-2,4-9,14,21-22H,3,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMLJIHOVCVYSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)CCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

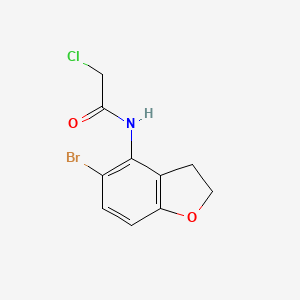
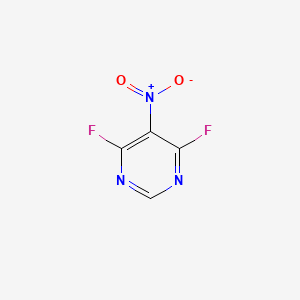
![2-bromo-N-[(2-methoxyadamantan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B2975206.png)
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2975207.png)
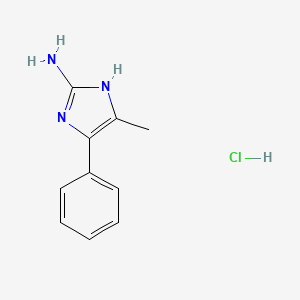
![2-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-fluorobenzamide](/img/structure/B2975211.png)


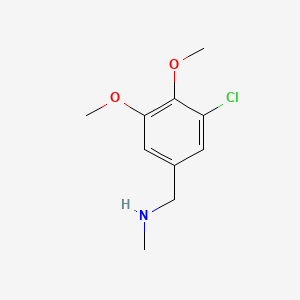
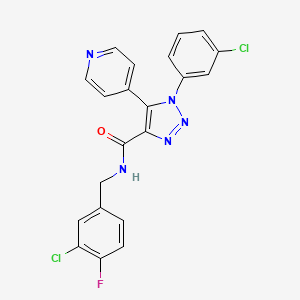
![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3-chloro-4-methoxyanilino)prop-2-en-1-one](/img/structure/B2975218.png)
![5-amino-2-[(2,6-dichloropyridin-3-yl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B2975219.png)
